6-Chloro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
6-Chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGFR signaling pathway, which is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes, is affected by this compound . The compound’s action on FGFRs disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound can significantly inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, it has been shown to inhibit certain kinases by forming hydrogen bonds with the backbone carbonyl of specific amino acids in the enzyme’s active site .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular pathways involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it has been shown to inhibit the activity of certain kinases by forming hydrogen bonds with key amino acids in the enzyme’s active site . This binding interaction can result in conformational changes in the enzyme, ultimately affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation of the compound. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to an optimal level that balances efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can affect the overall metabolic balance within the cell, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues and organs are influenced by factors such as tissue-specific expression of transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the compound can be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization using a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Scientific Research Applications
6-Chloro-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
1H-pyrrolo[2,3-B]pyridine: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
6-Bromo-1H-pyrrolo[2,3-B]pyridine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and biological properties.
6-Fluoro-1H-pyrrolo[2,3-B]pyridine: Contains a fluorine atom, which can influence its pharmacokinetic properties
Uniqueness: 6-Chloro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCOSIUAQUDGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462909 | |
Record name | 6-Chloro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-27-2 | |
Record name | 6-Chloro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Chloro-1H-pyrrolo[2,3-B]pyridine?
A1: While the provided research [] doesn't explicitly state the formula and weight of the base compound, we can deduce it from its name and structure:
Q2: Does the research mention any spectroscopic data for this compound?
A2: Unfortunately, the abstract in [] doesn't provide any spectroscopic data for this compound. To get this information, one would need to consult the full research article or other relevant literature.
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